molecular formula C17H25NO5 B073309 Cycloheximide acetate CAS No. 1508-62-9

Cycloheximide acetate

Cat. No. B073309
CAS RN: 1508-62-9
M. Wt: 323.4 g/mol
InChI Key: AAQPOUCMFUHFNK-TXFQPVFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheximide acetate is a potent antifungal and antibacterial agent that is commonly used in scientific research. It is a derivative of cycloheximide, which is produced by the bacterium Streptomyces griseus. Cycloheximide acetate is widely used in laboratory experiments to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes.

Mechanism Of Action

Cycloheximide acetate inhibits protein synthesis by binding to the 60S ribosomal subunit and preventing the translocation of peptidyl-tRNA from the A site to the P site of the ribosome. This results in the inhibition of elongation during protein synthesis.

Biochemical And Physiological Effects

Cycloheximide acetate has a wide range of biochemical and physiological effects. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways. In addition, it has been shown to induce apoptosis in various cell types.

Advantages And Limitations For Lab Experiments

The advantages of using cycloheximide acetate in laboratory experiments include its potency, specificity, and ease of use. However, its use can be limited by its potential toxicity and its effects on cellular processes other than protein synthesis.

Future Directions

There are many potential future directions for research on cycloheximide acetate. One area of interest is the development of new derivatives with improved potency and specificity. Another area of interest is the use of cycloheximide acetate in combination with other drugs to enhance its effects or to target specific cellular processes. Additionally, the use of cycloheximide acetate in animal models of disease could provide valuable insights into the role of protein synthesis in disease pathogenesis.

Synthesis Methods

Cycloheximide acetate is synthesized from cycloheximide by acetylation. Cycloheximide is first dissolved in a mixture of acetic anhydride and pyridine, and the resulting solution is then heated to reflux for several hours. The reaction mixture is then cooled and poured into water, and the resulting solid is filtered and washed with water to yield cycloheximide acetate.

Scientific Research Applications

Cycloheximide acetate is widely used in scientific research to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways.

properties

CAS RN

1508-62-9

Product Name

Cycloheximide acetate

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate

InChI

InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1

InChI Key

AAQPOUCMFUHFNK-TXFQPVFDSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C

SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C

synonyms

[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate

Origin of Product

United States

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